molecular formula C19H17ClN2O5S B11087430 3-[(4-chlorophenyl)carbonyl]-6-(piperidin-1-ylsulfonyl)-1,3-benzoxazol-2(3H)-one

3-[(4-chlorophenyl)carbonyl]-6-(piperidin-1-ylsulfonyl)-1,3-benzoxazol-2(3H)-one

Cat. No.: B11087430
M. Wt: 420.9 g/mol
InChI Key: BJQHKJRZBYKDGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-chlorophenyl)carbonyl]-6-(piperidin-1-ylsulfonyl)-1,3-benzoxazol-2(3H)-one is a complex organic compound with a unique structure that combines a benzoxazole ring with a piperidine sulfonyl group and a chlorophenyl carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorophenyl)carbonyl]-6-(piperidin-1-ylsulfonyl)-1,3-benzoxazol-2(3H)-one typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the Benzoxazole Ring: This can be achieved by cyclization of an appropriate ortho-aminophenol derivative with a suitable carboxylic acid derivative.

    Introduction of the Chlorophenyl Carbonyl Group: This step involves the acylation of the benzoxazole ring with 4-chlorobenzoyl chloride under basic conditions.

    Attachment of the Piperidine Sulfonyl Group: The final step involves the sulfonylation of the intermediate with piperidine sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-[(4-chlorophenyl)carbonyl]-6-(piperidin-1-ylsulfonyl)-1,3-benzoxazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the carbonyl or sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups into the chlorophenyl ring.

Scientific Research Applications

3-[(4-chlorophenyl)carbonyl]-6-(piperidin-1-ylsulfonyl)-1,3-benzoxazol-2(3H)-one has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or inhibitor in various biological assays.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)carbonyl]-6-(piperidin-1-ylsulfonyl)-1,3-benzoxazol-2(3H)-one depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to the active site of the target protein, leading to inhibition or modulation of its activity.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound shares the chlorophenyl and sulfonamide groups but has a different core structure.

    Phenylboronic Pinacol Esters: These compounds have similar functional groups but differ in their overall structure and reactivity.

Uniqueness

3-[(4-chlorophenyl)carbonyl]-6-(piperidin-1-ylsulfonyl)-1,3-benzoxazol-2(3H)-one is unique due to its combination of a benzoxazole ring with a piperidine sulfonyl group and a chlorophenyl carbonyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C19H17ClN2O5S

Molecular Weight

420.9 g/mol

IUPAC Name

3-(4-chlorobenzoyl)-6-piperidin-1-ylsulfonyl-1,3-benzoxazol-2-one

InChI

InChI=1S/C19H17ClN2O5S/c20-14-6-4-13(5-7-14)18(23)22-16-9-8-15(12-17(16)27-19(22)24)28(25,26)21-10-2-1-3-11-21/h4-9,12H,1-3,10-11H2

InChI Key

BJQHKJRZBYKDGE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)N(C(=O)O3)C(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.